molecular formula C22H27ClN2O4S B11129635 N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B11129635
M. Wt: 451.0 g/mol
InChI Key: PVHOIROTMWPOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a chlorine atom at position 5, a methoxy group at position 2, and a benzyl group linked to a 4-methylpiperidin-1-yl-2-oxoethyl moiety. This compound is structurally distinct due to its hybrid pharmacophore, combining a sulfonamide group (known for diverse biological activities) with a piperidinyl-ethyl ketone fragment, which may enhance metabolic stability and receptor binding .

Properties

Molecular Formula

C22H27ClN2O4S

Molecular Weight

451.0 g/mol

IUPAC Name

N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C22H27ClN2O4S/c1-17-10-12-24(13-11-17)22(26)16-25(15-18-6-4-3-5-7-18)30(27,28)21-14-19(23)8-9-20(21)29-2/h3-9,14,17H,10-13,15-16H2,1-2H3

InChI Key

PVHOIROTMWPOII-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Sulfonation and Chlorination

In a protocol adapted from US Patent 3965173A, 5-chloro-2-methoxybenzoic acid is treated with chlorosulfonic acid under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, introducing a sulfonyl group at the para position relative to the methoxy substituent. Subsequent chlorination with thionyl chloride (SOCl₂) converts the sulfonic acid group into the reactive sulfonyl chloride.

Reaction Conditions :

  • Temperature : 0°C to room temperature (exothermic reaction).

  • Solvent : Anhydrous dichloromethane (DCM) or chloroform.

  • Yield : 85–90% after recrystallization from hexane.

Formation of N-Benzyl-5-Chloro-2-Methoxybenzenesulfonamide

The sulfonyl chloride intermediate is subsequently reacted with benzylamine to form N-benzyl-5-chloro-2-methoxybenzenesulfonamide . This step exploits the nucleophilic displacement of the chloride by the amine.

Aminolysis Protocol

Benzylamine is added dropwise to a solution of 5-chloro-2-methoxybenzenesulfonyl chloride in tetrahydrofuran (THF) or dichloromethane (DCM) . A tertiary amine base, such as triethylamine (Et₃N), is employed to neutralize HCl byproducts.

Optimized Parameters :

  • Molar Ratio : 1:1.2 (sulfonyl chloride : benzylamine).

  • Temperature : 0°C to room temperature.

  • Workup : Extraction with dilute HCl to remove unreacted benzylamine, followed by recrystallization from ethanol-water.

  • Yield : 75–80%.

Alternative Synthetic Routes

Reductive Amination Strategy

Adapting methods from PMC3963123, the oxoethyl-piperidine moiety can be introduced via reductive amination . A ketone intermediate, such as 2-oxoethyl-N-benzylsulfonamide , is reacted with 4-methylpiperidine in the presence of sodium cyanoborohydride (NaBH₃CN) .

Advantages :

  • Higher functional group tolerance.

  • Yield : 68–72% under optimized pH (pH 5–6).

Direct Coupling Using Carbodiimide Reagents

The piperidine group can be coupled via amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . This method bypasses the need for hazardous chloroacetyl chloride.

Conditions :

  • Molar Ratio : 1:1.5 (sulfonamide : 4-methylpiperidine).

  • Solvent : DCM or ethyl acetate.

  • Yield : 65–70%.

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (%)Key Challenges
ChloroacetylationAlkylation + Aminolysis60–75>95Handling chloroacetyl chloride toxicity
Reductive AminationKetone formation + Reduction68–72>90pH sensitivity
Carbodiimide CouplingEDC/HOBt-mediated amidation65–70>92Cost of reagents

Critical Process Optimization

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DMAc) enhance reaction rates for aminolysis but complicate purification.

  • Ether solvents (e.g., THF) are preferred for alkylation to minimize side reactions.

Temperature Control

  • Low temperatures (0–5°C) suppress dimerization during chloroacetylation.

  • Elevated temperatures (60–80°C) accelerate piperidine substitution.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures yield high-purity sulfonamides.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves N-alkylated byproducts .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and methoxy substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while reduction of the sulfonamide group can produce amine derivatives.

Scientific Research Applications

N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory and analgesic agent.

    Cancer Research: It has demonstrated inhibitory effects on the growth of cancer cells in vitro and in vivo.

    Neuroscience: The compound has been investigated for its anxiolytic and antidepressant effects in animal models.

    Industrial Applications: It is used in the synthesis of dyes, photochemicals, and disinfectants.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide involves the inhibition of specific enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it binds to the serotonin transporter, which plays a role in mood regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound shares its benzenesulfonamide backbone with several analogs (Table 1). Key differences lie in substituents and appended heterocycles:

  • Piperidinyl vs. Piperazinyl Groups: Compounds like N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l, ) replace the 4-methylpiperidinyl group with a bulkier piperazinyl-bis(4-fluorophenyl)methyl moiety.
  • Chloro-Methoxy Substitution : The 5-chloro-2-methoxy substitution on the benzene ring is conserved in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (), which exhibits herbicidal and anti-convulsant activities. This suggests that the chloro-methoxy motif is critical for bioactivity .
  • Heterocyclic Appendages : In 5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (), the piperidinyl group is replaced with a benzooxazepin ring. This modification may alter solubility and membrane permeability due to the oxazepin ring’s polarity .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Key Substituents Reference
Target Compound 396.8 N/A 4-Methylpiperidinyl, benzyl
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 327.8 N/A None (simpler analog)
Compound 6l () ~600* 132–230 Piperazinyl-bis(4-fluorophenyl)methyl
Benzooxazepin Derivative () 396.8 N/A Benzooxazepin ring

*Estimated based on molecular formulas in .

The target compound’s molecular weight (396.8 g/mol) aligns with mid-sized sulfonamide derivatives, balancing lipophilicity and solubility. Piperidinyl-containing analogs generally exhibit lower melting points compared to bulkier piperazinyl derivatives (e.g., 6l, up to 230°C), suggesting improved crystallinity in the latter .

Biological Activity

N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound with significant potential for various biological activities. Its unique structure, which includes a benzene sulfonamide moiety, a methoxy group, and a piperidine derivative, suggests that it may interact with multiple biological targets. This article provides an overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C₁₉H₂₂ClN₃O₃S
  • Molecular Weight: Approximately 375.9 g/mol

The compound's structure allows for diverse interactions with biological molecules, enhancing its potential efficacy in various therapeutic contexts.

This compound has been investigated primarily as an enzyme inhibitor. The presence of functional groups such as the sulfonamide and methoxy enhances its ability to bind to specific enzymes or receptors. This binding can modulate biological pathways, making it a candidate for therapeutic applications in conditions like cancer and inflammation.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes involved in critical metabolic processes. The binding affinity to various biological targets suggests that it could interfere with pathways essential for cell proliferation and survival.

Antimicrobial Properties

Compounds with structural similarities have shown promising antimicrobial activity. Studies indicate that this compound may exhibit similar properties, potentially acting against bacterial and fungal pathogens.

Anticancer Activity

Preliminary studies suggest potential anticancer properties due to the compound's ability to disrupt cellular processes associated with tumor growth. Its structural features may enhance its efficacy against specific cancer cell lines, warranting further investigation into its therapeutic potential.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-chloro-2-methoxy-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamideContains methoxy and sulfonamide groupsPotential enzyme inhibitor
N-(2,3-dimethylphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamideSimilar piperidine structureInvestigated for anticancer properties
N-benzyl-N-(4-fluorophenyl)-N-(4-pyridylmethyl)benzenesulfonamideFluorinated aromatic systemAntimicrobial activity

The unique combination of functional groups in this compound may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological effects of this compound:

  • Anticancer Studies : In vitro assays demonstrated that the compound inhibited cell proliferation in specific cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : Preliminary tests showed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections.
  • Enzyme Interaction Studies : Binding assays revealed that the compound effectively interacts with target enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies.

Q & A

(Basic) What are the standard synthetic routes for this sulfonamide derivative?

Answer:
The compound is synthesized via multi-step reactions:

Halogenation and sulfonamide formation : Introduce the chloro and methoxy groups to the benzene ring, followed by sulfonamide linkage using reagents like chlorosulfonic acid and amines .

Piperidine coupling : The 4-methylpiperidin-1-yl fragment is introduced via nucleophilic substitution or amide coupling, often requiring catalysts such as palladium on carbon for hydrogenation steps .

Final assembly : Couple the benzyl group and sulfonamide intermediate under anhydrous conditions (e.g., dichloromethane) with bases like triethylamine to neutralize HCl by-products .
Key optimization parameters : Solvent polarity, reaction temperature (0–50°C), and stoichiometric ratios to minimize side reactions .

(Advanced) How can reaction yields be improved during the piperidine coupling step?

Answer:

  • Temperature control : Maintain 0–5°C for exothermic steps to prevent decomposition.
  • Catalyst screening : Test palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂) with varying ligand systems (e.g., BINAP) to enhance coupling efficiency .
  • In situ monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times dynamically .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) to isolate the target compound from unreacted starting materials .

(Basic) Which spectroscopic techniques confirm the compound’s structure?

Answer:

  • NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperidine methyl at δ 1.2 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonamide (S=O, ~110 ppm) groups .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₆ClN₂O₄S: 473.13) .
  • IR : Detects key functional groups (sulfonamide S=O stretch at ~1350 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .

(Advanced) How to resolve discrepancies in reported biological activity data?

Answer:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and protocols (fixed incubation times, serum-free conditions) .
  • Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
  • Solvent controls : Test DMSO vs. saline solubility effects on IC₅₀ values in enzyme inhibition assays .

(Basic) What primary biological assays are suitable for initial screening?

Answer:

  • Enzyme inhibition : Carbonic anhydrase or kinase inhibition assays (e.g., fluorescence-based Zʹ-factor screens) .
  • Antimicrobial activity : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculation .

(Advanced) How to design a structure-activity relationship (SAR) study?

Answer:

  • Substituent variation : Synthesize analogs with modified benzyl (e.g., electron-withdrawing groups), piperidine (e.g., ring expansion), or methoxy (e.g., ethoxy) groups .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to targets like carbonic anhydrase IX .
  • Physicochemical profiling : Measure logP (shake-flask method), solubility (UV-Vis), and metabolic stability (hepatic microsomes) .

(Basic) What purification methods achieve >95% purity?

Answer:

  • Column chromatography : Silica gel with hexane/EtOAc (70:30 to 50:50 gradient) .
  • Recrystallization : Use ethanol/water (8:2) at 4°C to isolate crystalline product .
  • Centrifugal partition chromatography : Resolve stereoisomers using biphasic solvent systems (e.g., heptane/EtOAc/methanol/water) .

(Advanced) How to assess metabolic stability in preclinical models?

Answer:

  • Hepatic microsome assay : Incubate compound (1–10 µM) with NADPH-fortified rat/human liver microsomes. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite identification : Use HRMS (Q-TOF) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., Luciferin-IPA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.